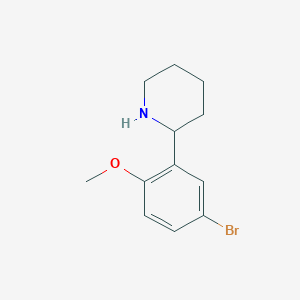
(4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in drug construction. The compound can serve as a substrate for synthesizing substituted piperidines, which are present in more than twenty classes of pharmaceuticals . These derivatives are used in creating drugs with a wide range of pharmacological activities.
Pharmacological Applications
The piperidine moiety is a common feature in FDA-approved drugs. It exhibits a variety of biological activities and can be utilized in developing anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The compound’s structure could be modified to enhance these properties for therapeutic use.
Anticancer Research
Piperidine derivatives have shown promise in anticancer research. The compound can be investigated for its potential antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo . Its efficacy against specific cancer cell lines could be a significant area of study.
Antimicrobial and Antifungal Applications
The structural features of the compound suggest potential antimicrobial and antifungal applications. Research can explore its effectiveness against a range of bacterial and fungal pathogens, contributing to the development of new antibiotics and antifungals .
Neurodegenerative Disease Treatment
Compounds with piperidine and pyrimidine structures have been associated with treatments for neurodegenerative diseases. This compound could be studied for its potential use in treating conditions like Alzheimer’s disease .
Analgesic and Anti-Inflammatory Properties
The compound’s piperidine moiety may confer analgesic and anti-inflammatory properties. It could be part of research aimed at developing new pain relief medications and anti-inflammatory drugs .
Antiviral and Antimalarial Research
Piperidine derivatives are also used in antiviral and antimalarial drugs. The compound could be investigated for its potential activity against viruses and malaria parasites, which could lead to new treatments for these diseases .
Chemical Biology and Mechanistic Studies
Finally, the compound can be used in chemical biology to understand the mechanism of action of drugs containing piperidine and pyrimidine rings. It could help in deciphering the biological pathways and molecular interactions involved in its pharmacological effects .
Eigenschaften
IUPAC Name |
[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-22-16(24-8-3-2-4-9-24)14-17(23-15)25-10-12-26(13-11-25)19(27)18-20-6-5-7-21-18/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWIJFXEIAEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC=CC=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

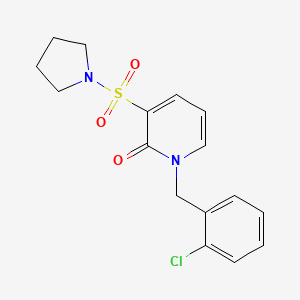

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2589644.png)
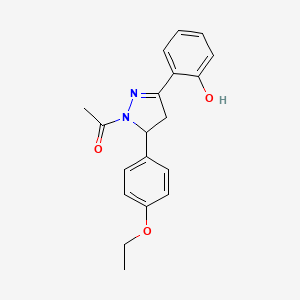
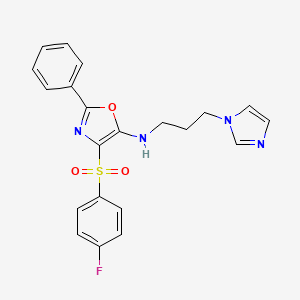
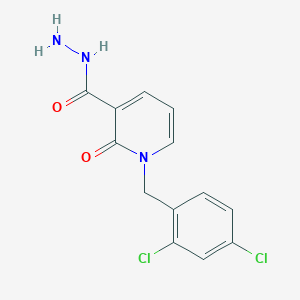
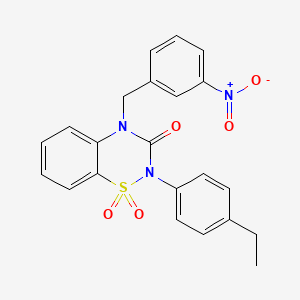

![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)
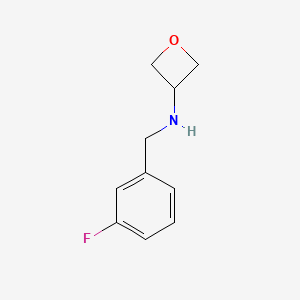
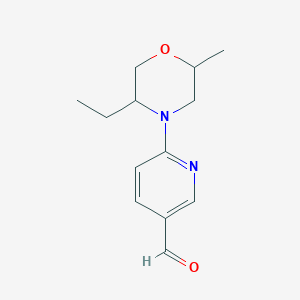
![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)
